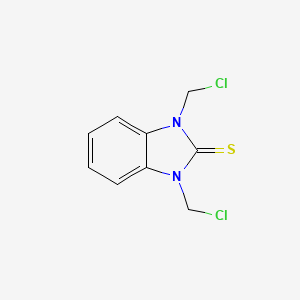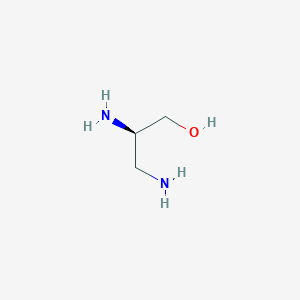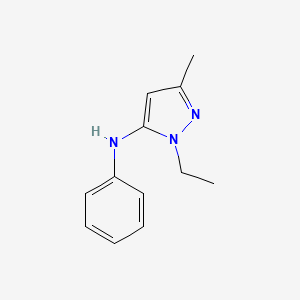
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and a phenyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted hydrazine and a β-keto ester or diketone.
Cyclization: The reaction proceeds through cyclization under acidic or basic conditions to form the pyrazole ring.
Substitution: The ethyl, methyl, and phenyl groups are introduced through subsequent substitution reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- can be compared with other similar compounds such as:
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: This compound has a similar structure but lacks the ethyl group at the 1-position.
1-Ethyl-5-methyl-1H-pyrazol-3-amine: This compound has a different substitution pattern on the pyrazole ring.
5-Amino-3-methyl-1-phenylpyrazole: This compound has an amino group at the 5-position instead of the 1-position.
The uniqueness of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
847453-88-7 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-ethyl-5-methyl-N-phenylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-15-12(9-10(2)14-15)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3 |
InChI Key |
ISVTTYVLUMDYNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




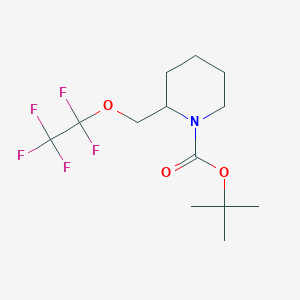

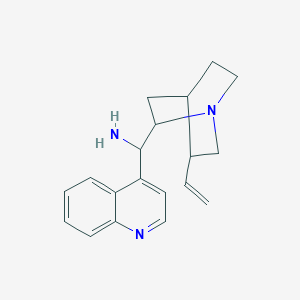
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)
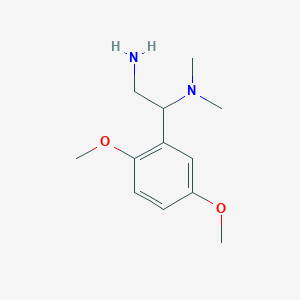
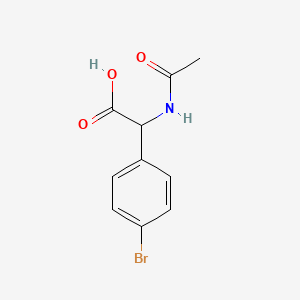

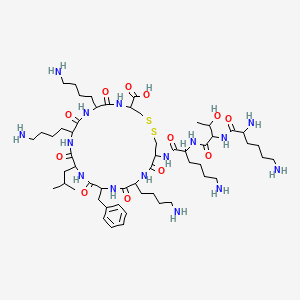

![1-[(4-Methylphenyl)sulfonyl]-1-(3-pyridyl)eth-2-ylamine](/img/structure/B15095679.png)
